molecular formula C6H12O2 B2923684 (3R)-oxan-3-ylmethanol CAS No. 1391730-55-4

(3R)-oxan-3-ylmethanol

Cat. No.: B2923684
CAS No.: 1391730-55-4
M. Wt: 116.16
InChI Key: VFTQJKSRDCKVQA-ZCFIWIBFSA-N
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Description

(3R)-oxan-3-ylmethanol is an organic compound with the molecular formula C6H12O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is part of the oxane family, which are six-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-oxan-3-ylmethanol can be achieved through several methods. One common approach involves the reduction of (3R)-oxan-3-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone group to a hydroxyl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the hydrogenation of (3R)-oxan-3-one under high pressure and temperature conditions. This approach allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-oxan-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (3R)-oxan-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of (3R)-oxan-3-ylmethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF at low temperatures.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed

    Oxidation: (3R)-oxan-3-one.

    Reduction: (3R)-oxan-3-ylmethane.

    Substitution: (3R)-oxan-3-yl chloride or bromide.

Scientific Research Applications

(3R)-oxan-3-ylmethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (3R)-oxan-3-ylmethanol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze its conversion to other metabolites. The hydroxyl group at the third position of the oxane ring plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-oxan-3-ylmethanol
  • (3R)-oxan-2-ylmethanol
  • (3R)-oxan-4-ylmethanol

Uniqueness

(3R)-oxan-3-ylmethanol is unique due to its specific chiral configuration and the position of the hydroxymethyl group. This configuration imparts distinct chemical and biological properties, making it valuable in applications where stereochemistry is critical, such as in the synthesis of chiral drugs and catalysts.

Properties

IUPAC Name

[(3R)-oxan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTQJKSRDCKVQA-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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